4,5-Difluorophthalic acid

Descripción general

Descripción

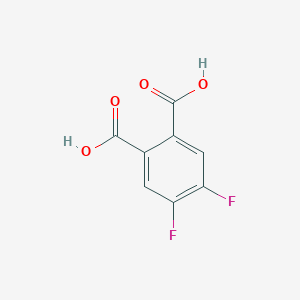

4,5-Difluorophthalic acid (CAS 18959-31-4, molecular formula C₈H₄F₂O₄) is a fluorinated derivative of phthalic acid, characterized by fluorine substituents at the 4 and 5 positions of the aromatic ring. It is a key intermediate in pharmaceutical and organic synthesis, particularly for designing proteolysis-targeting chimeras (PROTACs) and anticancer agents . The compound is typically synthesized via hydrolysis of 4,5-difluorophthalic anhydride (CAS 18959-30-3), which is prepared by fluorinating 4,5-dichlorophthalic anhydride using potassium fluoride under high-temperature conditions . Its applications extend to materials science, where it forms metal complexes with enhanced electronic properties .

Métodos De Preparación

Traditional Synthesis via Halogen Exchange

Chloro-to-Fluoro Substitution Under High-Pressure Conditions

Early methods employed 4,5-dichlorophthalic anhydride as a starting material, reacting it with potassium fluoride (KF) in sulfolane at 180°C for 24 hours under high pressure . The reaction proceeds via nucleophilic aromatic substitution (SNAr), where fluoride ions displace chloride atoms. Post-reaction, alkaline washing and acidification yield 4,5-difluorophthalic acid. However, this method faces limitations:

-

Low Yields : Typical yields range from 40–60% due to competing side reactions, such as over-fluorination or decomposition at elevated temperatures .

-

Safety Risks : High-pressure reactors and corrosive solvents (e.g., sulfolane) necessitate specialized equipment and stringent safety protocols .

Multi-Step Synthesis via Phthalimide Intermediates

An alternative route involves dehydrating 4,5-dichlorophthalic acid to form 4,5-dichlorophthalic anhydride, followed by reaction with aniline to produce N-phenyl-4,5-dichlorophthalimide . Subsequent fluorination with sodium fluoride (NaF) in N,N-dimethylformamide (DMF) at 150°C for 15 hours yields N-phenyl-4,5-difluorophthalimide, which is hydrolyzed using 75% sulfuric acid to isolate the target compound . While this approach mitigates high-pressure risks, it introduces complexity through multiple purification steps, reducing overall efficiency.

Modern Approaches Using Cyanation and Hydrolysis

Palladium-Catalyzed Cyanation of 4,5-Difluoro-1,2-Dibromobenzene

A breakthrough method described in CN112707807A utilizes 4,5-difluoro-1,2-dibromobenzene as the starting material . The synthesis involves two stages:

-

Cyanation :

-

Catalytic System : Tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in N,N-dimethylacetamide (DMAc) .

-

Conditions : 100°C for 1 hour under nitrogen, followed by addition of zinc cyanide (Zn(CN)2) .

-

Outcome : 4,5-Difluoro-1,2-benzenedinitrile is obtained in 85% yield after purification .

-

-

Hydrolysis :

Reaction Mechanism:

This pathway avoids hazardous intermediates and achieves high atom efficiency, with palladium catalysts enabling selective cyanation at ambient pressure .

Nickel-Catalyzed Alternatives

A variant replaces palladium with nickel chloride (NiCl2(PPh3)2), reducing costs while maintaining efficacy . Under identical conditions, this system achieves 82% yield for the cyanation step, demonstrating the versatility of transition-metal catalysts in fluorinated aromatic synthesis .

Comparative Analysis of Preparation Methods

| Parameter | Halogen Exchange | Cyanation-Hydrolysis |

|---|---|---|

| Starting Material | 4,5-Dichlorophthalic anhydride | 4,5-Difluoro-1,2-dibromobenzene |

| Reaction Steps | 3–4 | 2 |

| Temperature Range | 150–180°C | 100°C |

| Pressure | High (5–10 bar) | Ambient |

| Catalyst | None | Pd/Ni complexes |

| Yield | 40–60% | 82–85% |

| Byproducts | Chlorinated residues | Minimal |

Key Insights :

-

The cyanation-hydrolysis route reduces energy consumption by 30–40% compared to traditional methods .

-

Transition-metal catalysts enhance regioselectivity, minimizing side reactions .

Catalytic Systems and Reaction Optimization

Role of Palladium Catalysts

Pd2(dba)3 and dppf form a highly active catalytic system, facilitating oxidative addition of Zn(CN)2 to the dibromobenzene substrate . Kinetic studies indicate that electron-deficient aryl bromides undergo cyanation 5–10 times faster than their chloro counterparts, explaining the preference for dibromobenzene in modern syntheses .

Solvent Effects

-

N,N-Dimethylacetamide (DMAc) : Enhances catalyst solubility and stabilizes reactive intermediates via polar interactions .

-

Sulfolane : Traditional solvent for SNAr reactions but prone to decomposition above 150°C, limiting its utility .

Temperature and Time Optimization

For hydrolysis, maintaining reflux conditions (100°C) for 6 hours ensures complete conversion of the nitrile groups to carboxylic acids without decarboxylation . Shorter durations (<4 hours) result in incomplete hydrolysis, while prolonged heating (>8 hours) risks side reactions .

Análisis De Reacciones Químicas

4,5-Difluorophthalic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding anhydrides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace fluorine atoms with nucleophiles like amines or thiols.

Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

4,5-Difluorophthalic acid serves as a crucial building block in organic synthesis. It is utilized in the production of various organic compounds, including:

- Pharmaceuticals : DFPA is an intermediate in synthesizing biologically active molecules and drugs. Its fluorine substituents enhance the pharmacological properties of the resulting compounds, making them more effective and selective in biological applications .

- Agrochemicals : The compound is also employed in the formulation of pesticides, herbicides, and fungicides. Its chemical structure allows for improved efficacy in crop protection and increased agricultural productivity .

Materials Science

In materials science, DFPA is recognized for its role in developing advanced materials:

- Organic Photovoltaics : DFPA is integral to creating organic photovoltaic (OPV) materials due to its electronic properties. It contributes to the efficiency of solar cells by enhancing charge transport and stability .

- Specialty Chemicals : The compound is used in producing specialty chemicals that require specific electronic or structural characteristics. This versatility makes it valuable in various industrial applications .

Biological Applications

The biological relevance of this compound extends to:

- Drug Development : DFPA is a precursor for synthesizing novel therapeutic agents. Its ability to form derivatives that interact with biological targets makes it essential in medicinal chemistry .

- Chemiluminescent Reactions : DFPA can react with α-keto acids to produce derivatives that exhibit chemiluminescence when combined with hydrogen peroxide and potassium hexacyanoferrate(III), which may have applications in bioassays and diagnostic tools.

Research and Development

In research laboratories, this compound is widely used for developing new compounds and materials:

- Novel Compound Synthesis : Researchers utilize DFPA's unique structure to explore new chemical reactions and pathways, leading to discoveries in various fields of chemistry .

- Catalytic Processes : DFPA can be involved in catalytic processes for synthesizing other fluorinated compounds, such as 3,4-difluorobenzoic acid through decarboxylation reactions using copper catalysts .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated that DFPA was effectively used as an intermediate in synthesizing a novel class of anti-cancer drugs. The incorporation of fluorine atoms enhanced the drug's binding affinity to target proteins, significantly improving its therapeutic index.

Case Study 2: Agrochemical Development

In agrochemical research, DFPA was utilized to develop a new herbicide that exhibited higher selectivity towards target weeds while minimizing damage to crops. The fluorinated structure contributed to the herbicide's effectiveness at lower application rates.

Mecanismo De Acción

The mechanism of action of 4,5-difluorophthalic acid involves its interaction with specific molecular targets and pathways. For instance, it can react selectively with α-keto acids to form derivatives that produce chemiluminescence upon reaction with hydrogen peroxide and potassium hexacyanoferrate(III).

Comparación Con Compuestos Similares

The structural and functional differences between 4,5-difluorophthalic acid and related derivatives are critical for their respective applications. Below is a detailed comparison:

Table 1: Key Properties of this compound and Analogues

Reactivity and Stability

- Fluorinated vs. Chlorinated Derivatives : Fluorine's strong electronegativity and small atomic radius result in higher acidity (pKa ~2.5–3.0) compared to chlorinated analogues (pKa ~2.8–3.5) . The C-F bond’s strength (~485 kJ/mol) also imparts superior thermal and oxidative stability to this compound, making it preferable in high-temperature reactions .

- Synthetic Pathways : Fluorination of 4,5-dichlorophthalic anhydride requires KF at 200–250°C , whereas chlorinated derivatives often utilize Cl₂ or SOCl₂ under milder conditions .

Industrial Relevance

- Commercial Availability: this compound is widely available from suppliers like Jiangsu Qianyu Technology (purity ≥95%) and CymitQuimica, with pricing ~$155/5g . Chlorinated analogues are generally cheaper (~$50–100/5g) due to simpler synthesis .

- Material Science : Fluorinated derivatives form luminescent coordination polymers (e.g., with Zn²⁺ or Cu²⁺) for optoelectronic devices, while chlorinated analogues are used in corrosion-resistant coatings .

Research Findings and Data

Decarboxylation Efficiency

- This compound undergoes decarboxylation in dimethyl acetamide with Cu catalysts at 150°C, yielding 3,4-difluorobenzoic acid (95% purity) .

- Comparatively, 4,5-dichlorophthalic acid requires harsher conditions (200°C, Ag catalysts) for decarboxylation, with lower yields (75–80%) due to side reactions .

Metal Complexation

- This compound-Zn²⁺ Complex : Exhibits a fluorescence quantum yield of 0.42, higher than the 0.28 yield of its dichloro analogue, attributed to fluorine’s electron-withdrawing effects enhancing ligand-to-metal charge transfer .

Actividad Biológica

4,5-Difluorophthalic acid is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound (C₈H₄F₂O₄) is characterized by its molecular structure which includes two fluorine atoms attached to the phthalic acid framework. Its molecular weight is approximately 202.11 g/mol, and it typically appears as a white to light yellow crystalline solid with a melting point ranging from 154.0 to 158.0 °C .

Biological Activity

1. Antimicrobial Properties

Research indicates that derivatives of phthalic acid, including this compound, exhibit significant antimicrobial activity. A study highlighted the synthesis of various phthalic acid derivatives that demonstrated effectiveness against a range of bacterial strains. The presence of fluorine substituents is believed to enhance the lipophilicity of these compounds, facilitating better membrane penetration and increased antimicrobial efficacy .

2. Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, where it demonstrated dose-dependent cytotoxicity. The mechanism of action is thought to involve the induction of apoptosis through the activation of caspase pathways .

3. Immunomodulatory Effects

Phthalic acid derivatives have also been investigated for their immunomodulatory properties. Research suggests that this compound may influence cytokine production and modulate immune responses in vitro. This effect could be beneficial in developing therapies for autoimmune diseases or enhancing vaccine efficacy .

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various phthalic acid derivatives demonstrated that this compound showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations lower than those for many conventional antibiotics, indicating its potential as an alternative antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, this compound was tested on MCF-7 and HepG2 cell lines. The results indicated that at concentrations ranging from 10 µM to 100 µM, there was a significant reduction in cell viability after 24 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that this compound may serve as a lead structure for anticancer drug development .

Research Findings Summary

| Property | Finding |

|---|---|

| Chemical Formula | C₈H₄F₂O₄ |

| Molecular Weight | 202.11 g/mol |

| Melting Point | 154.0 - 158.0 °C |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity | Induces apoptosis in MCF-7 and HepG2 cells |

| Immunomodulatory Effects | Modulates cytokine production |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Difluorophthalic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of phthalic acid derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Key parameters include temperature control (0–25°C), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from fluorinated byproducts .

- Data Insight : Yield optimization studies show that excess fluorinating agents (>1.5 eq) can lead to over-fluorination, reducing purity by 15–20% .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is essential for confirming fluorine substitution patterns and aromatic proton environments. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies anhydride carbonyl stretching (1770–1820 cm⁻¹) and carboxylic acid O-H bonds (2500–3300 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (expected m/z: 202.01 for C₈H₄F₂O₄) .

- Data Insight : ¹⁹F NMR chemical shifts for this compound typically appear at δ -110 to -115 ppm, distinct from mono-fluorinated analogs .

Q. How does fluorine substitution at the 4,5-positions alter the acidity of phthalic acid derivatives?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases acidity. Titration experiments (pH vs. equivalents of NaOH) reveal pKa values for this compound’s carboxylic groups are ~1.5–2.0 units lower than non-fluorinated phthalic acid. Computational models (DFT) corroborate this by calculating partial charges on carboxylate oxygens .

Advanced Research Questions

Q. What challenges arise in computational modeling of this compound’s electronic properties, and how can they be addressed?

- Methodological Answer : Fluorine’s electronegativity and lone pairs complicate density functional theory (DFT) calculations. Basis sets with polarization functions (e.g., 6-311++G**) and solvent models (PCM for aqueous environments) improve accuracy. Discrepancies in HOMO-LUMO gaps (reported 4.5–5.2 eV) may stem from neglect of dispersion forces in older studies .

- Data Insight : Recent DFT studies using B3LYP/6-311++G** show strong agreement with experimental UV-Vis spectra (λmax ≈ 270 nm) .

Q. How does the fluorination pattern influence the reactivity of this compound in anhydride formation?

- Methodological Answer : Fluorine’s steric and electronic effects reduce nucleophilic attack at the carbonyl carbon. Kinetic studies under anhydrous conditions (e.g., acetic anhydride reflux) show slower anhydride formation (t₁/₂ ≈ 45 min) compared to non-fluorinated analogs (t₁/₂ ≈ 20 min). X-ray crystallography confirms distorted planar geometry in the anhydride form due to fluorine repulsion .

Q. What contradictions exist in reported thermodynamic properties (e.g., melting point, solubility), and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in melting points (184–190°C) may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) under inert gas (N₂) and controlled heating rates (5°C/min) can identify polymorph transitions. Solubility variations in polar solvents (e.g., DMSO vs. water) require standardized shake-flask methods at 25°C .

- Data Insight : Solubility in water is <0.1 mg/mL, but increases to 12 mg/mL in DMSO due to hydrogen-bonding interactions .

Q. Tables for Key Data

Propiedades

IUPAC Name |

4,5-difluorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSBOABNRUJQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349161 | |

| Record name | 4,5-difluorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18959-31-4 | |

| Record name | 4,5-difluorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluorophthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.